An In-depth Technical Guide to the Chemical Structure of Agarospirol
An In-depth Technical Guide to the Chemical Structure of Agarospirol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agarospirol is a naturally occurring sesquiterpenoid alcohol that is a significant contributor to the characteristic aroma of agarwood, the highly valued resinous heartwood of Aquilaria species. This technical guide provides a comprehensive overview of the chemical structure of agarospirol, including its physicochemical properties, spectroscopic data, and methods for its isolation and synthesis. Additionally, this guide summarizes its known biological activities and potential mechanisms of action, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
Agarospirol is a sesquiterpenoid possessing a unique spiro[4.5]decane carbon skeleton.[1] Its systematic IUPAC name is 2-[(3R,5R,6R)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol.[2] The chemical formula for agarospirol is C₁₅H₂₆O, with a molecular weight of 222.37 g/mol .[2]
The structure of agarospirol is characterized by a five-membered ring fused to a six-membered ring at a single carbon atom, forming the spirocyclic core. The six-membered ring contains a double bond, and the five-membered ring is substituted with a 2-hydroxypropyl group. The stereochemistry of agarospirol is crucial for its biological activity and has been determined as (-)-agarospirol in its natural form.
Physicochemical Properties
A summary of the key physicochemical properties of agarospirol is presented in Table 1. This data is essential for its extraction, purification, and formulation in various applications.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | [2] |
| Molecular Weight | 222.37 g/mol | [2] |
| CAS Number | 1460-73-7 | [2] |
| Appearance | Colorless oil or solid | |
| Melting Point | 56-58 °C | |
| Boiling Point | 90-91 °C at 0.1 Torr | [3] |
| Solubility | Soluble in DMSO and other organic solvents | [1] |
Spectroscopic Data for Structural Elucidation
Expected ¹H-NMR and ¹³C-NMR Spectral Features:
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¹H-NMR: The proton NMR spectrum would be expected to show signals for two tertiary methyl groups, a secondary methyl group, and an olefinic proton. The protons of the spirocyclic system would appear as a complex series of multiplets in the aliphatic region. The hydroxyl proton would likely appear as a broad singlet, exchangeable with D₂O.
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¹³C-NMR: The carbon NMR spectrum would display 15 distinct signals corresponding to the 15 carbon atoms of the molecule. This would include signals for the spiro carbon, the carbons of the double bond, the carbon bearing the hydroxyl group, and the various methyl and methylene carbons of the cyclic framework.
Experimental Protocols
Isolation of Agarospirol from Natural Sources
Agarospirol is a major constituent of the essential oil obtained from agarwood (Aquilaria species).[4] The general protocol for its isolation involves the following steps:
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Extraction: The agarwood chips are subjected to hydrodistillation or steam distillation to obtain the essential oil.[4]
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Chromatographic Separation: The crude essential oil is then subjected to column chromatography on silica gel.
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Elution: A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the different components of the oil.
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Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing agarospirol.
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Purification: The fractions rich in agarospirol are combined and may require further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Total Synthesis of (±)-Agarospirol
Several total syntheses of agarospirol have been reported, confirming its structure and providing a means to produce it in the laboratory. One common synthetic strategy involves the following key steps:
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Construction of the Spiro[4.5]decane Skeleton: A key step often involves a photochemical [2+2] cycloaddition reaction to construct the spirocyclic framework.
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Functional Group Manipulations: Subsequent steps involve the selective reduction of carbonyl groups and the introduction of the double bond and the 2-hydroxypropyl side chain.
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Stereochemical Control: Stereoselective methods are employed to achieve the desired relative stereochemistry of the final product.
A logical workflow for a potential synthetic route is outlined in the diagram below.
Caption: A generalized workflow for the total synthesis of Agarospirol.
Biological Activity and Potential Signaling Pathways
Agarospirol, as a component of agarwood oil, is associated with a range of biological activities, including antimicrobial and anti-inflammatory properties.[5]
Antimicrobial Activity
Essential oils from Aquilaria species containing agarospirol have demonstrated inhibitory activity against various bacteria.[6] While specific Minimum Inhibitory Concentration (MIC) values for pure agarospirol are not widely reported, the activity of the essential oil suggests that agarospirol may contribute to its antimicrobial effects. Further studies are needed to determine the precise antimicrobial spectrum and potency of isolated agarospirol.
Anti-inflammatory Activity
Agarwood extracts have been shown to possess anti-inflammatory properties, and this activity is attributed to its sesquiterpenoid constituents, including agarospirol. The proposed mechanisms of action for these extracts involve the inhibition of key inflammatory mediators and signaling pathways.
A potential signaling pathway that may be modulated by agarospirol, based on studies of related compounds and agarwood extracts, is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: A potential mechanism of anti-inflammatory action of Agarospirol.
Conclusion
Agarospirol is a structurally interesting and biologically active sesquiterpenoid that is a key component of agarwood. Its unique spirocyclic structure presents a compelling target for synthetic chemists and its potential antimicrobial and anti-inflammatory properties warrant further investigation for drug development. This technical guide provides a foundational understanding of the chemical nature of agarospirol to aid researchers in their future studies of this valuable natural product.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and evaluation of antibacterial effect of Ag nanoparticles against Escherichia coli O157:H7 and methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
